6-Cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
The synthesis of 6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydroxyimoyl halides with dipolarophiles can yield isoxazole derivatives . Industrial production methods may involve catalyst-free and microwave-assisted one-pot synthesis, which has been reported to be efficient for similar compounds .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Isoxazole derivatives can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a substituent on the isoxazole ring.
Cyclization: Cyclization reactions can form complex ring structures from simpler precursors.
Common reagents and conditions used in these reactions include mild bases like sodium bicarbonate, and catalysts such as palladium for coupling reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Isoxazole derivatives have shown potential as antimicrobial and antiviral agents.
Industry: Isoxazole derivatives are used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. Isoxazole derivatives can act on enzymes or receptors, modulating their activity. For example, some isoxazole compounds inhibit cyclooxygenase enzymes, reducing inflammation . The exact pathways and targets depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar compounds to 6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXYLIC ACID include other isoxazole derivatives such as:
Valdecoxib: A COX-2 inhibitor used as an anti-inflammatory drug.
Leflunomide: An immunosuppressive drug used in the treatment of rheumatoid arthritis.
Isoxaben: A herbicide used in agriculture.
The uniqueness of 6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXYLIC ACID lies in its specific cyclopropyl and methoxyphenyl substituents, which can impart distinct biological and chemical properties compared to other isoxazole derivatives.
Properties
Molecular Formula |
C17H14N2O4 |
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Molecular Weight |
310.30 g/mol |
IUPAC Name |
6-cyclopropyl-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C17H14N2O4/c1-22-11-6-4-10(5-7-11)15-14-12(17(20)21)8-13(9-2-3-9)18-16(14)23-19-15/h4-9H,2-3H2,1H3,(H,20,21) |
InChI Key |
VWADMGDJFWRKMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)O |
Origin of Product |
United States |
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